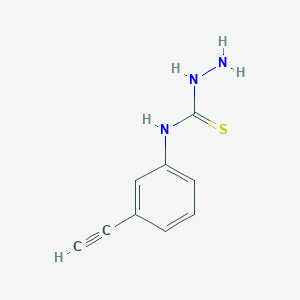

3-Amino-1-(3-ethynylphenyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-amino-3-(3-ethynylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-2-7-4-3-5-8(6-7)11-9(13)12-10/h1,3-6H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYJWGMSDCPRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Legacy of Thiourea in Medicine

Thiourea (B124793), an organosulfur compound, and its derivatives have long been a focal point in medicinal chemistry. mdpi.com Structurally similar to urea (B33335) with the oxygen atom replaced by a sulfur atom, thioureas exhibit a wide range of biological activities. mdpi.com This has led to their investigation and development for various therapeutic purposes, including antibacterial, antifungal, antiviral, and anticancer agents. mdpi.comnih.govdergipark.org.tr

The versatility of the thiourea scaffold allows for the introduction of various substituents, leading to a diverse library of compounds with distinct biological profiles. mdpi.com Historically, the ability of the thiourea core to form stable complexes with metals and to participate in hydrogen bonding has been a key factor in its medicinal applications. mdpi.commdpi.com

The Significance of Ethynyl and Amino Groups in Drug Design

The therapeutic potential of 3-Amino-1-(3-ethynylphenyl)thiourea is enhanced by the presence of its specific functional groups. The ethynyl (B1212043) group, a terminal alkyne, is a valuable component in modern drug design. It can participate in "click chemistry" reactions, a set of biocompatible reactions that allow for the efficient and specific linking of molecular components. This feature is particularly useful in the development of targeted therapies and bioconjugation applications. Furthermore, the ethynyl group can interact with biological targets through various non-covalent interactions, contributing to the binding affinity of the molecule.

The amino group (NH2) is another crucial feature, significantly influencing the compound's physicochemical properties, such as solubility and basicity. As a hydrogen bond donor and acceptor, the amino group can play a vital role in molecular recognition and binding to biological macromolecules like proteins and nucleic acids. researchgate.net In many drug candidates, the presence of an amino group is essential for their pharmacological activity.

The Current Research Landscape

General Synthetic Pathways to Thiourea Derivatives

Thiourea and its derivatives are a versatile class of organosulfur compounds with wide-ranging applications. researchgate.net Their synthesis is well-established, with several reliable methods available to chemists.

Isothiocyanate-Amine Condensation Reactions

The most common and versatile method for synthesizing thiourea derivatives is the condensation reaction between an isothiocyanate and an amine. researchgate.netresearchgate.netmdpi.comresearchgate.net This reaction is known for its high yields and the ability to create a vast diversity of thiourea structures by simply varying the amine and isothiocyanate starting materials. researchgate.net The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. mdpi.com This method is applicable to both primary and secondary amines, allowing for the formation of di- and trisubstituted thioureas. organic-chemistry.org The reaction can be carried out under various conditions, including in aqueous media, which offers a more sustainable and environmentally friendly approach. organic-chemistry.org

Alternative Synthetic Approaches to Thiourea Scaffolds

Synthesis of this compound

The synthesis of the target compound, this compound, requires the strategic incorporation of both the ethynylphenyl group and the amino group onto the thiourea core.

Design and Synthesis of Precursors with Ethynylphenyl and Amino Functionalities

The synthesis of this compound would necessitate the preparation of specific precursors. One key precursor is 3-ethynylphenyl isothiocyanate. The synthesis of such a precursor would likely start from 3-ethynylaniline (B136080). This aniline (B41778) derivative can be converted to the corresponding isothiocyanate through various methods, a common one being the reaction with thiophosgene (B130339) or a thiophosgene equivalent.

The other essential precursor is a protected form of hydrazine (B178648) or a hydrazine equivalent that can react with the isothiocyanate and subsequently be deprotected to reveal the free amino group. The use of amino acid precursors and their derivatives is a common strategy in the synthesis of complex molecules. nih.govyoutube.comyoutube.comyoutube.com For instance, a protected hydrazine could be employed to control the reactivity and prevent unwanted side reactions during the thiourea formation.

Optimization of Reaction Conditions for Target Compound Formation

The formation of this compound would involve the reaction of 3-ethynylphenyl isothiocyanate with a suitable amino precursor, likely a protected hydrazine. The optimization of this reaction would be crucial for achieving a good yield and purity of the final product. researchgate.netresearchgate.net Factors to consider during optimization include the choice of solvent, reaction temperature, and the nature of the protecting group on the hydrazine. The reaction would likely be carried out in an inert solvent to prevent side reactions with the ethynyl group. Following the formation of the protected thiourea, a deprotection step would be necessary to yield the final this compound. The conditions for this deprotection would need to be carefully chosen to avoid degradation of the thiourea or the ethynyl functionality.

Spectroscopic and Diffraction Techniques for Structural Confirmation

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic and diffraction techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the ethynylphenyl ring, the alkyne proton, and the protons of the amino and thiourea N-H groups. The ¹³C NMR spectrum would provide information on the carbon skeleton, including the distinct signals for the ethynyl carbons and the thiocarbonyl carbon. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. A characteristic absorption band for the C≡C stretch of the ethynyl group would be expected, as well as bands corresponding to the N-H stretching of the amino and thiourea groups, and the C=S stretching of the thiourea moiety. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula C₉H₉N₃S. uni.lu

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Signals for aromatic protons, alkyne proton, NH₂ protons, and thiourea NH protons. |

| ¹³C NMR | Signals for ethynyl carbons, aromatic carbons, and thiocarbonyl carbon. |

| IR Spectroscopy | Absorption bands for C≡C stretch, N-H stretch, and C=S stretch. |

| Mass Spectrometry | Molecular Ion Peak (M+) corresponding to C₉H₉N₃S. uni.lu |

Antineoplastic and Cytotoxic Efficacy

Thiourea derivatives have shown promise as cytotoxic agents against various cancer cell lines. nih.govnih.govresearchgate.netnih.gov The inclusion of specific chemical groups, such as trifluoromethyl, has been noted to be an important structural feature associated with the cytotoxic activities of these compounds. nih.govnih.gov

Studies have demonstrated the cytotoxic potential of various thiourea derivatives against a range of human cancer cell lines. For instance, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs have exhibited high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often in the low micromolar range. nih.gov Notably, some of these derivatives displayed favorable selectivity, being more cytotoxic to cancer cells than to normal human keratinocyte (HaCaT) cells. nih.gov

In one study, thiourea derivatives incorporating 3,4-dichloro- and 4-CF3-phenyl substituents showed significant activity with IC50 values ranging from 1.5 to 8.9 µM. nih.gov Furthermore, a series of thiourea-tethered benzodiazepinone derivatives were synthesized and evaluated for their anti-proliferative potential. nih.gov One compound from this series, designated as 5i, demonstrated a significant 68.28% inhibition of JAK-3 kinase and a 72.9% growth inhibition of MDA-MB-468 breast cancer cells. nih.gov This compound was also found to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov

Another area of investigation involves a-azepano- and 3-amino-3,4-seco-triterpenoids, which have also been evaluated for their cytotoxic activity. nih.gov While some of these compounds showed good cytotoxicity with EC50 values as low as 0.88 µM, they exhibited limited selectivity between different human tumor cell lines and non-malignant fibroblasts. nih.gov However, certain derivatives demonstrated a degree of selectivity towards specific cancer cell lines, such as leukemia and colon cancer. nih.gov

Table 1: In Vitro Cytotoxic Activity of Selected Thiourea Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Potency (IC50/EC50) | Key Findings |

| 3-(Trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | ≤ 10 µM | High cytotoxicity, favorable selectivity over normal cells. nih.gov |

| Thiourea with 3,4-dichloro-phenyl substituent | SW480, SW620, PC3, K-562 | 1.5 - 8.9 µM | High activity. nih.gov |

| Thiourea with 4-CF3-phenyl substituent | SW480, SW620, PC3, K-562 | 1.5 - 8.9 µM | High activity. nih.gov |

| Thiourea-tethered benzodiazepinone (Compound 5i) | MDA-MB-468 (Breast) | 72.9% growth inhibition | Significant JAK-3 kinase inhibition, induces apoptosis. nih.gov |

| a-Azepano-triterpenoid (Compound 11) | FaDu (Head and Neck) | 0.88 µM | Most cytotoxic in its series, but low selectivity. nih.gov |

This table is for illustrative purposes and synthesizes data from multiple research findings.

Antimicrobial and Antiparasitic Efficacy

The broad-spectrum antimicrobial and antiparasitic activities of thiourea derivatives are well-documented. mdpi.com These compounds have been investigated for their efficacy against a variety of pathogens, including bacteria, fungi, viruses, and protozoa.

Thiourea derivatives have demonstrated notable antibacterial and antifungal properties. mdpi.comseejph.comjapsonline.comresearchgate.netnih.govnih.govmdpi.com For example, a novel 1-(3-aminophenyl)-3-ethylthiourea compound exhibited potent antibacterial activity against S. aureus, E. coli, P. aeruginosa, and M. tuberculosis. seejph.com Another study on carbohydrate-derived thioureas found that the presence of a trifluoromethyl moiety on the phenyl ring was crucial for enhancing antibacterial activity. japsonline.com

In terms of antifungal activity, certain thiourea derivatives of 2-thiophenecarboxylic acid have shown a notable inhibitory effect on the growth of Candida auris, a multidrug-resistant yeast. nih.gov Specifically, an ortho-methylated derivative demonstrated the highest antifungal activity, inhibiting biofilm growth and microbial adherence. nih.gov Similarly, other research has highlighted that 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas exhibit better antifungal than antibacterial activity, which may be attributed to increased lipophilicity and enhanced cell penetration due to the fluorine atom. mdpi.com

A study of 21 thiourea derivatives prepared from 3-amino-1H-1,2,4-triazole revealed that several compounds showed high inhibition against Gram-positive cocci like S. aureus and S. epidermidis, with minimum inhibitory concentration (MIC) values in the range of 4-32 μg/mL. researchgate.netnih.gov Some of these derivatives were also effective against methicillin-resistant strains of S. aureus and could inhibit biofilm formation. researchgate.netnih.gov

Table 2: Antimicrobial Activity of Selected Thiourea Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Activity/Potency | Key Findings |

| 1-(3-Aminophenyl)-3-ethylthiourea | S. aureus, E. coli, P. aeruginosa, M. tuberculosis | Potent antibacterial activity | Broad-spectrum efficacy. seejph.com |

| Carbohydrate-derived thioureas with trifluoromethyl moiety | Gram-negative and Gram-positive bacteria | Enhanced antibacterial activity | Trifluoromethyl group is crucial for activity. japsonline.com |

| Thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris | Notable inhibitory effect | Ortho-methylated derivative showed highest activity. nih.gov |

| 1-(Isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas | Fungi and Bacteria | Better antifungal than antibacterial activity | Fluorine may enhance cell penetration. mdpi.com |

| Thiourea derivatives of 3-amino-1H-1,2,4-triazole | S. aureus, S. epidermidis | MIC: 4-32 μg/mL | High inhibition against Gram-positive cocci. researchgate.netnih.gov |

This table is for illustrative purposes and synthesizes data from multiple research findings.

The antiviral potential of thiourea derivatives has also been a subject of investigation. nih.govnih.gov One study focused on a novel thiourea containing chiral phosphonate, which demonstrated good curative activity against the tobacco mosaic virus (TMV) in vivo. nih.gov The mechanism of action appeared to involve the inhibition of the polymerization process of the TMV capsid protein. nih.gov

More recently, acyl thiourea-based hydrophobic tagging degraders have been developed as potent anti-influenza agents. nih.gov These compounds were found to effectively combat the influenza virus, including amantadine-resistant strains, by targeting the degradation of the influenza virus polymerase acidic (PA) protein. nih.gov

Thiourea derivatives have shown significant potential as antiprotozoal and, specifically, antileishmanial agents. mdpi.comnih.gov Leishmaniasis is a parasitic disease with limited therapeutic options, making the development of new treatments a priority. nih.gov

Several synthesized thiourea derivatives have demonstrated significant in vitro potency against various Leishmania species, including L. major, L. tropica, and L. donovani, with IC50 values in the low submicromolar range. nih.gov The mechanism of action for some of these compounds involves the inhibition of key parasitic enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). nih.gov

In another study, thiourea-functionalized aminoglutethimide (B1683760) derivatives were evaluated for their anti-leishmanial activity. nih.gov An N-hexyl compound was found to be strongly active against both L. major and L. tropica without being cytotoxic to normal cells, identifying it as a promising candidate for further research. nih.gov

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria, necessitates the development of new antimalarial drugs. mdpi.comresearchgate.netmdpi.com Thiourea derivatives have been explored for this purpose. mdpi.comresearchgate.net

Research into 4-amino-7-chloroquinolyl thioureas has yielded promising results. researchgate.net Many of the synthesized analogs showed submicromolar antimalarial activity against both chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of P. falciparum. researchgate.net Systematic variations in the structure of these compounds, such as altering side chain length and introducing fluorinated groups, have led to the identification of leads that can overcome chloroquine (B1663885) resistance. researchgate.net

Anti-inflammatory Modulatory Effects

Thiourea derivatives have demonstrated notable anti-inflammatory properties. nih.govmdpi.com The mechanism often involves the inhibition of key inflammatory mediators and pathways. For instance, some thiourea compounds suppress the production of pro-inflammatory molecules like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in activated macrophages. nih.gov This suppression can occur at the transcriptional level, affecting the expression of genes for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines such as IL-1β and IL-6. nih.gov

A crucial target in inflammatory signaling is the nuclear factor-kappaB (NF-κB) pathway. nih.gov NF-κB is a transcription factor that plays a pivotal role in immune and inflammatory responses. nih.gov The inhibition of NF-κB activation is a key mechanism by which some anti-inflammatory agents exert their effects. nih.gov Certain compounds, such as 8-(tosylamino)quinoline, have been shown to block NF-κB activation by inhibiting its upstream signaling components, including IκBα kinase (IKK) and Akt. nih.gov This disruption of the NF-κB pathway leads to a down-regulation of pro-inflammatory gene expression, thereby mitigating the inflammatory response. nih.govnih.gov The structural features of thiourea derivatives contribute to these anti-inflammatory and antioxidant activities. nih.gov

Enzyme Inhibitory Profiles

The thiourea moiety is a key pharmacophore that contributes to the ability of these compounds to inhibit various enzymes, making them attractive for drug design.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes. nih.gov Inhibition of specific CA isoforms has therapeutic applications. Thiourea derivatives have been investigated as CA inhibitors. researchgate.net For example, a series of 1-aroyl/acyl-3-(3-aminosulfonylphenyl) thioureas were shown to act as human carbonic anhydrase (hCA) inhibitors. nih.gov Some of these compounds displayed significant inhibitory activity, particularly against the tumor-associated isoform hCA IX, with inhibition constants (KIs) in the nanomolar range. nih.gov The selectivity for hCA IX over other isoforms like hCA II is a desirable feature for potential anticancer agents. nih.gov The inhibitory mechanism of these compounds often involves the thiourea group interacting with the enzyme's active site. mdpi.com

Table 1: Carbonic Anhydrase Inhibition by Thiourea Derivatives

| Compound Type | Target Isoform(s) | Inhibition Potency (KI or IC50) | Reference |

|---|---|---|---|

| 1-aroyl/acyl-3-(3-aminosulfonylphenyl) thioureas | hCA I, II, IV, IX | KIs in the range of 21.5-44.0 nM for hCA IX | nih.gov |

| Chiral thiourea derivatives and thiourea-containing benzimidazoles | hCA I, hCA II | KI values of 3.4-73.6 μM for hCA I and 8.7-144.2 μM for hCA II | researchgate.net |

| 3-ethylaniline hybrid imino-thiazolidinones with acyl thiourea substitutions | CA-II | IC50 value of 1.545 ± 0.016 µM for the most potent derivative | mdpi.com |

Other Enzyme Targets (e.g., Protein Tyrosine Phosphatase 1B, Cholinesterases, NF-κB, Urease)

Thiourea derivatives have shown inhibitory activity against a range of other important enzymes:

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govmdpi.com Inhibition of PTP1B can enhance insulin sensitivity. nih.govnih.gov Certain thiourea derivatives have been identified as PTP1B inhibitors. nih.gov For instance, a thiourea derivative showed high activity against PTP1B with a percentage inhibition of 85 ± 0.5% and an IC50 of 79.74 μM. nih.gov The inhibition of PTP1B can lead to the degradation of proteins like Bcr-Abl, suggesting a potential therapeutic strategy for conditions like chronic myelogenous leukemia. nih.govresearchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Their inhibition is a primary strategy for treating Alzheimer's disease. researchgate.net Several thiourea derivatives have demonstrated potent inhibitory activity against both AChE and BChE. mdpi.comresearchgate.net For example, certain bis-thioureas were found to be highly potent AChE inhibitors, with IC50 values significantly lower than the reference inhibitor neostigmine. researchgate.net

NF-κB: As mentioned in the anti-inflammatory section, NF-κB is a critical transcription factor in inflammatory processes. nih.gov Some thiourea-containing compounds can inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory effects. nih.gov This inhibition can occur by targeting upstream kinases like IKK. nih.gov

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335). nih.gov It is a virulence factor for some bacteria, such as Helicobacter pylori. nih.gov Thiourea and its derivatives are effective urease inhibitors. nih.govnih.gov The inhibitory mechanism is thought to involve the thiourea moiety interacting with the nickel ions in the enzyme's active site. nih.gov Some N-monoarylacetothioureas have shown IC50 values in the micromolar range against H. pylori urease, being significantly more potent than the standard drug acetohydroxamic acid (AHA). nih.gov

Table 2: Inhibition of Various Enzymes by Thiourea Derivatives

| Enzyme Target | Compound Type | Inhibition Potency (IC50) | Reference |

|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | Thiourea F | 79.74 μM | nih.gov |

| Acetylcholinesterase (AChE) | Bis-thiourea 4g | 0.1761±0.00768 µM | researchgate.net |

| Urease | N-monoarylacetothiourea b19 | 3.86 ± 0.10 µM (intact cell) | nih.gov |

Antioxidant Capacity

Many thiourea derivatives possess significant antioxidant properties. nih.govmdpi.comresearchgate.net They can act as free radical scavengers, neutralizing reactive oxygen species (ROS) that contribute to oxidative stress and cellular damage. hueuni.edu.vn The antioxidant activity of thioureas has been demonstrated in various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.nethueuni.edu.vn For example, 1,3-bis(3,4-dichlorophenyl) thiourea showed strong antioxidant activity with high reducing potential against ABTS free radicals. mdpi.com The ability of thiourea compounds to scavenge free radicals is attributed to their chemical structure, and it has been suggested that the hydrogen atom transfer (HAT) mechanism is a preferred pathway for this activity. hueuni.edu.vn Thiourea itself has been recognized as a potent antioxidant, particularly useful in protecting proteins from oxidation during extraction from phenol-rich plant tissues. nih.gov

Additional Biological Applications (e.g., Antidiabetic, Anti-Alzheimer)

The diverse biological activities of thiourea derivatives have led to their exploration for other therapeutic applications.

Antidiabetic: The inhibition of enzymes like α-amylase and α-glucosidase is a strategy for managing type 2 diabetes by slowing down carbohydrate digestion and glucose absorption. nih.gov Certain thiourea derivatives have shown inhibitory activity against these enzymes. nih.govresearchgate.net For instance, some 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones, which contain a thiourea moiety, exhibited considerable inhibitory activity toward both α-amylase and α-glucosidase. nih.gov Additionally, the PTP1B inhibitory activity of some thioureas contributes to their antidiabetic potential by enhancing insulin signaling. nih.gov

Anti-Alzheimer: The primary therapeutic approach for Alzheimer's disease involves the inhibition of cholinesterases to increase acetylcholine levels in the brain. researchgate.net As discussed earlier, numerous thiourea derivatives have been synthesized and evaluated as potent inhibitors of both AChE and BChE, making them promising candidates for the development of new anti-Alzheimer's agents. mdpi.comresearchgate.net The dual inhibition of both enzymes is considered a potential advantage in treating the later stages of the disease. researchgate.net

Mechanistic Investigations and Molecular Interactions

Cellular and Subcellular Targets of 3-Amino-1-(3-ethynylphenyl)thiourea

Specific cellular and subcellular targets for this compound have not been identified in the reviewed scientific literature. Research on other substituted thiourea (B124793) derivatives indicates a wide range of biological activities, including cytotoxic effects against various cancer cell lines such as human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells. nih.gov For instance, certain thiourea analogs have been shown to be non-toxic to cell lines like HepG2 and HepG2.2.15 even at high concentrations. biorxiv.org The specific localization and interaction of this compound within cellular compartments remain to be determined.

Mechanisms of Cytotoxicity, Apoptosis Induction, and Cell Cycle Perturbation

The precise mechanisms by which this compound might exert cytotoxicity, induce apoptosis, or perturb the cell cycle are not documented. Studies on analogous compounds, such as certain 3-(trifluoromethyl)phenylthiourea (B159877) derivatives, have demonstrated strong pro-apoptotic activity. nih.gov For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was found to induce late-stage apoptosis in 95-99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov Whether this compound acts through similar or different pathways involving caspase activation or cell cycle arrest is a subject for future investigation.

Modulation of Signaling Pathways (e.g., Interleukin-6, NF-κB)

There is no direct evidence to suggest that this compound modulates key signaling pathways such as Interleukin-6 (IL-6) or Nuclear Factor-kappa B (NF-κB). For comparison, a study on a series of 3-(trifluoromethyl)phenylthiourea derivatives revealed that they acted as inhibitors of IL-6 secretion in both SW480 and SW620 colon cancer cells, reducing IL-6 levels by 23–63%. nih.gov The potential for the ethynylphenyl moiety in the target compound to influence such inflammatory or cell survival pathways has not been explored.

Receptor and Enzyme Binding Mechanisms

Specific receptor and enzyme binding targets for this compound have not been characterized. The thiourea scaffold is known to be a versatile pharmacophore that can interact with a variety of biological targets. For instance, different thiourea derivatives have been reported to inhibit enzymes such as urease, carbonic anhydrases, and cholinesterases. mdpi.comnih.govmdpi.com Others have been shown to act as antagonists for receptors like the vanilloid receptor. nih.gov Molecular docking studies on some thiourea derivatives have elucidated their binding modes with enzymes like cyclooxygenase-2. nih.gov Without dedicated research, the binding profile of this compound remains unknown.

Investigation of Proton Transfer and Anion Binding Phenomena

While specific studies on proton transfer and anion binding involving this compound are absent, this is a well-documented area for the broader class of thiourea-based receptors. The two N-H protons of the thiourea group are acidic and can form strong hydrogen-bonding interactions with anions. nih.govnih.govnih.gov

The binding affinity and selectivity are influenced by the substituents on the thiourea core. Electron-withdrawing groups, for example, enhance the acidity of the N-H protons, leading to stronger anion binding. nih.govnih.gov In many thiourea receptors, a 1:1 binding stoichiometry with anions is observed. nih.govnih.gov

A particularly interesting phenomenon observed in some tripodal thiourea receptors is proton transfer from an anion like hydrogen sulfate (B86663) (HSO₄⁻) to a basic site on the receptor molecule. nih.govnih.govscispace.comresearchgate.net This transfer can create an additional electrostatic interaction, enhancing the binding affinity for HSO₄⁻ over the corresponding sulfate (SO₄²⁻). nih.govnih.gov The binding trends for various anions are often dependent on the anion's basicity, with a typical order being F⁻ > H₂PO₄⁻ > HSO₄⁻ > Cl⁻ > Br⁻ > I⁻. nih.govnih.govnih.gov

Given its structure, this compound possesses the requisite N-H protons for anion binding. The ethynylphenyl group's electronic properties would influence the acidity of these protons and thus its anion binding capabilities. However, empirical data from techniques like ¹H NMR titration and UV-Vis spectroscopy would be necessary to confirm and quantify these potential interactions.

Table of Anion Binding Affinities for a Representative Thiourea Receptor

The following table presents data for a representative tripodal thiourea receptor, tris([(4-cyanophenyl)amino]propyl)thiourea (L2), to illustrate typical anion binding behavior. This data is for comparative purposes only and does not represent the binding affinities of this compound.

| Anion | Binding Constant (K) in DMSO-d₆ nih.govnih.gov |

| F⁻ | High Affinity (Broadening of NMR signals) |

| H₂PO₄⁻ | High Affinity (Broadening of NMR signals) |

| HCO₃⁻ | Moderate Affinity |

| HSO₄⁻ | Moderate Affinity |

| CH₃COO⁻ | Moderate Affinity |

| SO₄²⁻ | Lower Affinity |

| Cl⁻ | Lower Affinity |

| Br⁻ | Negligible Affinity |

| I⁻ | Negligible Affinity |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Thiourea (B124793) Substitutions on Biological Efficacy

The thiourea moiety, SC(NH₂)₂, is a versatile scaffold known for its wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.com The efficacy of thiourea derivatives is highly dependent on the nature of the substituents on its nitrogen atoms.

The core thiourea structure is crucial for its biological function, primarily through its ability to form hydrogen bonds and coordinate with metal ions present in the active sites of enzymes. researchgate.net The substitution pattern on the two nitrogen atoms (N and N') significantly modulates this activity.

N-Monosubstitution vs. N,N'-Disubstitution : Studies on urease inhibitors have shown that while many N,N'-disubstituted thioureas are active, they can suffer from steric hindrance, preventing optimal binding. In contrast, N-monosubstituted thioureas, with a smaller structural profile, can bind more effectively into the active pocket of enzymes, similar to the parent thiourea molecule. benthamdirect.com This suggests that for certain targets, having one unsubstituted nitrogen, like the amino group (-NH₂) in 3-Amino-1-(3-ethynylphenyl)thiourea, could be advantageous for biological efficacy.

Acyl and Heterocyclic Substituents : The introduction of acyl groups to form N-acyl thioureas can lead to potent anti-biofilm and antioxidant agents. mdpi.com Similarly, attaching heterocyclic rings to the thiourea core is a common strategy to enhance antimicrobial activity. nih.gov For this compound, derivatizing the terminal amino group could be a strategy to modulate its biological profile.

In essence, the unsubstituted amino group and the substituted ethynylphenyl group on the thiourea core of the target molecule represent a specific balance of steric and electronic properties that dictate its interaction with biological targets. Any modification to these substitutions would likely alter its efficacy.

Role of the Ethynylphenyl Moiety in Pharmacophore Development

A pharmacophore is an abstract concept representing the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. patsnap.comnih.gov In the structure of this compound, the ethynylphenyl moiety is a key component of its pharmacophore.

The ethynylphenyl group contributes several important features:

Aromatic Ring : The phenyl ring serves as a hydrophobic feature, which can engage in van der Waals and π-π stacking interactions with aromatic residues in a protein's binding pocket. patsnap.com This is a common feature in many drug molecules for anchoring the ligand to its target.

Ethynyl (B1212043) Group : The ethynyl (alkynyl) group is a rigid, linear functional group that can significantly influence a molecule's conformation and binding properties. The presence of the triple bond introduces π-electrons, allowing it to act as a hydrogen bond acceptor. Its rigidity can help to lock the molecule into a specific, biologically active conformation, reducing the entropic penalty upon binding to a target. Alkynyl-containing compounds isolated from natural sources have demonstrated a wide range of pharmacological activities, including antitumor and antimicrobial effects. researchgate.net

Scaffold for Interaction : The combined ethynylphenyl moiety acts as a structural scaffold that properly orients the thiourea group for optimal interaction with the target receptor. The specific arrangement of hydrogen bond donors/acceptors, hydrophobic regions, and charged groups defines the pharmacophore and is critical for biological activity. nih.gov

The development of a pharmacophore model for this class of compounds would involve identifying these key features. Such a model would be invaluable for virtual screening of compound libraries to find new molecules with potentially similar biological activities, a process known as scaffold hopping. nih.gov

Impact of Substituent Position and Electronic Properties on Activity and Selectivity

The position and electronic nature of substituents on the phenyl ring of arylthiourea derivatives are critical determinants of their biological activity and selectivity. ijcrt.orgjocpr.com In this compound, the ethynyl group is located at the meta (3-) position of the phenyl ring.

Positional Isomerism (ortho, meta, para) : The location of a substituent on the aromatic ring dictates the spatial relationship between the substituent and the thiourea core, which in turn affects how the molecule fits into a binding site. Studies on various compound classes have shown that changing a substituent's position from para to meta can dramatically alter biological activity. For instance, a study on 3-arylisoquinolinones found that meta-substituted analogs were up to 700-fold more active than their para counterparts, as the meta orientation allowed the substituent to occupy a specific subpocket in the target protein. nih.gov The meta position of the ethynyl group in the title compound is therefore likely a key factor for its specific biological interactions. Research on ferrocene-based thioureas has also indicated that substituents at the ortho position can be more biologically active than those at meta or para positions, possibly due to the inductive effect of electronegative groups. rsc.org

Electronic Effects : Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lumenlearning.comlibretexts.org The ethynyl group is considered to be weakly electron-withdrawing. These electronic properties influence the electron density of the entire molecule, affecting its pKa, reactivity, and ability to form non-covalent interactions like hydrogen bonds and π-stacking.

Electron-Donating Groups (EDGs) : EDGs like methoxy (-OCH₃) or alkyl groups can also modulate activity. In some cases, they enhance antioxidant capacity, while in others, they may lead to lower activity compared to EWG-substituted analogs. nih.govresearchgate.net

The following table, based on general findings for N-arylthiourea analogs, illustrates how substituent changes on the phenyl ring can impact biological activity, often measured as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.

| Substituent (R) on Phenyl Ring | Position | Electronic Effect | General Impact on Antimicrobial Activity (Illustrative) |

|---|---|---|---|

| -H | - | Neutral | Baseline Activity |

| -C≡CH (Ethynyl) | meta | Weakly Withdrawing | Potentially Enhanced Activity |

| -NO₂ | para | Strongly Withdrawing | Often Increased Activity |

| -Cl | para | Withdrawing (Inductive), Donating (Resonance) | Often Increased Activity |

| -OCH₃ | para | Donating (Resonance) | Variable Activity |

| -CH₃ | para | Donating (Inductive) | Variable Activity |

Conformational Analysis and Tautomeric Equilibrium Effects on Bioactivity

The three-dimensional shape (conformation) and the potential for existing in different structural forms (tautomers) are fundamental properties that profoundly influence a molecule's biological activity.

Tautomeric Equilibrium : Thiourea and its derivatives can exist in two tautomeric forms: the thione form (C=S) and the thiol (or isothiourea) form (C-SH). mdpi.com

The thione form is generally more prevalent, especially in aqueous solutions. mdpi.com However, the equilibrium can be influenced by substituents, solvent polarity, and pH. The two tautomers have different chemical properties; the thione has two N-H hydrogen bond donors and a C=S acceptor, while the thiol form has a different set of donors and acceptors and can coordinate to metal ions differently. It is believed that the main pharmacological activity of many thiourea derivatives arises from specific interactions with proteins or enzymes, and the ability to exist in either tautomeric form can be crucial for this interaction. researchgate.net For instance, the thiol form might be necessary for chelating a metal ion in an enzyme's active site, thereby inhibiting its function.

The interplay between the molecule's preferred conformation and its tautomeric state is critical for its bioactivity, as it dictates the precise geometry and electronic properties available for interaction with a biological receptor.

While extensive research employing these computational methods exists for a wide range of other thiourea derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related compounds as examples.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for "this compound" that adheres to the provided outline.

Computational and Theoretical Chemistry in Silico Studies

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico assessment of the pharmacokinetic and toxicological properties of novel compounds is a critical step in modern drug discovery, allowing for the early identification of candidates with favorable profiles. Computational tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of molecules, providing insights that guide further experimental studies. While specific in silico ADMET data for 3-Amino-1-(3-ethynylphenyl)thiourea is not extensively available in the public domain, the ADMET profiles of various thiourea (B124793) derivatives have been investigated, offering a comparative context. researchgate.netnih.gov

The prediction of ADMET properties is often performed using web-based platforms and specialized software that calculate various molecular descriptors and pharmacokinetic parameters. biotech-asia.orgjppres.com These predictions are crucial for evaluating a compound's potential drug-likeness and bioavailability. nih.gov For many thiourea derivatives, computational studies have been conducted to assess properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity. jppres.comresearchgate.net

The following tables represent a generalized summary of predicted ADMET-related properties for thiourea derivatives, based on computational studies of analogous compounds. It is important to note that these are predictive data for the general class of thiourea compounds and not specific empirical results for this compound.

Table 1: Predicted Physicochemical and Absorption Properties of Thiourea Analogs

| Property | Predicted Value Range | Significance |

| Molecular Weight | 150 - 350 g/mol | Influences absorption and distribution |

| LogP | 1.0 - 4.0 | Indicates lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | 60 - 100 Ų | Relates to intestinal absorption and BBB penetration |

| Human Intestinal Absorption (HIA) | High | Predicts good absorption from the gut |

| Caco-2 Permeability | Moderate to High | In vitro model for intestinal absorption |

Table 2: Predicted Distribution and Metabolism Properties of Thiourea Analogs

| Property | Predicted Value Range | Significance |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Indicates potential for CNS activity or side effects |

| Plasma Protein Binding (PPB) | Moderate to High | Affects the free fraction of the drug available for action |

| CYP450 2D6 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions |

| CYP450 3A4 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions |

Table 3: Predicted Toxicity Profile of Thiourea Analogs

| Toxicity Endpoint | Predicted Outcome | Significance |

| AMES Mutagenicity | Non-mutagenic | Predicts the potential to cause DNA mutations |

| Hepatotoxicity | Low to Moderate Risk | Indicates the potential for liver damage |

| Carcinogenicity | Non-carcinogen | Predicts the long-term risk of causing cancer |

| hERG Inhibition | Low Risk | Predicts the potential for cardiac toxicity |

These in silico predictions for related thiourea compounds suggest that this class of molecules can possess favorable drug-like properties. nih.govresearchgate.net However, comprehensive computational analysis specific to this compound is necessary to definitively characterize its ADMET profile. Such studies would provide a foundational understanding of its likely behavior in a biological system and are essential before proceeding with more resource-intensive preclinical and clinical development. nih.gov

Advanced Applications, Future Directions, and Research Challenges

Prospects as Lead Compounds in Drug Discovery Pipelines

The thiourea (B124793) scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.govsciencepublishinggroup.com The incorporation of a 3-ethynylphenyl group into this scaffold can offer several advantages in the context of drug discovery. Phenylthiourea derivatives have shown considerable promise as anticancer agents. biointerfaceresearch.comtandfonline.com For instance, certain trifluoromethylphenylthiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including colon and breast cancer. biointerfaceresearch.comnih.gov

The ethynyl (B1212043) group, in particular, is a versatile functional group in medicinal chemistry. It can participate in "click chemistry" reactions, allowing for the straightforward linkage of the molecule to other entities, such as targeting moieties or larger drug delivery systems. Furthermore, the ethynyl group can form specific interactions within the binding sites of target proteins, potentially enhancing potency and selectivity. The amino group provides a further point for modification, allowing for the fine-tuning of the molecule's physicochemical properties to improve its pharmacokinetic profile.

The development of multi-target anticancer agents is a growing area of research, aiming to improve efficacy and overcome drug resistance. biointerfaceresearch.com The structural modularity of compounds like 3-Amino-1-(3-ethynylphenyl)thiourea makes them ideal candidates for a molecular hybridization approach, where different pharmacophoric units are combined into a single molecule. biointerfaceresearch.com

Table 1: Examples of Biologically Active Phenylthiourea Derivatives and their Potential Therapeutic Targets

| Compound/Derivative Class | Biological Activity | Potential Therapeutic Target(s) | Reference(s) |

| 3-(Trifluoromethyl)phenylthiourea (B159877) derivatives | Anticancer (Colon, Prostate, Leukemia) | Not specified | nih.gov |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | Anticancer (Lung) | K-Ras | biointerfaceresearch.com |

| 3-(4-methoxyphenyl)azetidine-containing thiourea | Anticancer | VEGFR-2 | biointerfaceresearch.com |

| 1-Aryl-3-(pyridin-2-yl) substituted thiourea | Anticancer (Breast) | HER2 | biointerfaceresearch.com |

| Thiophen-2-yl)thiourea derivatives | Cancer Immunotherapy | TLR1/2 | nih.govacs.org |

| Thiourea derivatives with benzodioxole moiety | Anticancer | EGFR | nih.gov |

Potential in Targeted Therapies and Drug Delivery Systems

The concept of targeted drug delivery aims to concentrate a therapeutic agent at a specific site in the body, maximizing its efficacy while minimizing off-target side effects. nih.govyoutube.comyoutube.com The structure of this compound is well-suited for integration into targeted therapy strategies. The terminal ethynyl group is particularly valuable for this purpose, as it can be readily conjugated to targeting ligands such as antibodies, peptides, or nanoparticles via copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.

Hydrogels are another promising platform for targeted drug delivery, offering tunable properties for controlled release. nih.gov Thiourea-containing polymers, known as thiomers, have been investigated for their mucoadhesive properties, which can prolong the residence time of drug delivery systems at specific mucosal surfaces. nih.gov This suggests that polymers derived from or functionalized with this compound could be developed for targeted oral or other mucosal drug delivery applications.

Furthermore, some thiourea derivatives have been shown to overcome multidrug resistance in cancer cells, a major challenge in chemotherapy. nih.govnih.gov This could be due to their ability to bypass efflux pumps like P-glycoprotein or by acting on novel cellular targets. nih.gov This intrinsic property, combined with targeted delivery, could lead to highly effective next-generation cancer therapies.

Innovative Synthetic Methodologies and Green Chemistry Approaches

The synthesis of thiourea derivatives has traditionally involved methods that can be hazardous due to the use of toxic reagents like thiophosgene (B130339). nih.gov Consequently, there is a significant drive towards the development of more innovative and environmentally benign synthetic routes.

Recent advances in the synthesis of substituted thioureas include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often under solvent-free conditions. researchgate.netresearchgate.net

Ultrasound-promoted synthesis: Similar to microwave irradiation, sonication can accelerate reactions and lead to higher yields in shorter time frames. nih.gov

One-pot multicomponent reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. nih.govresearchgate.net

Reactions in green solvents: The use of water or deep eutectic solvents as reaction media presents a more sustainable alternative to volatile organic solvents. nih.govejcmpr.comrasayanjournal.co.inmdpi.com

Catalyst-free synthesis: Some methods allow for the synthesis of thioureas without the need for a catalyst, simplifying the purification process and reducing waste. researchgate.net

A general and efficient method for the synthesis of substituted thioureas involves the reaction of amines with carbon disulfide in an aqueous medium. organic-chemistry.org For a compound like this compound, a potential synthetic route could involve the reaction of 3-ethynylaniline (B136080) with a suitable thiocarbonylating agent, followed by the introduction of the amino group. The development of a green synthetic pathway for this specific compound would be a valuable research endeavor.

Development of Thiourea-Based Probes for Chemical Biology

Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological molecules and processes in real-time. nih.govnih.govresearchgate.netacs.org The thiourea moiety has been successfully incorporated into fluorescent chemosensors for the detection of various analytes, including metal ions and reactive oxygen species. nih.govuzh.ch

The incorporation of a thiourea group into a fluorophore can lead to desirable properties such as a large Stokes shift and sensitivity to the local environment. nih.govresearchgate.net For example, thiourea-substituted benzoxadiazole dyes have been developed as red-emitting fluorescent probes for anions. The binding of an analyte to the thiourea receptor can modulate the electronic properties of the fluorophore, resulting in a detectable change in its fluorescence emission.

Given these precedents, this compound could serve as a valuable scaffold for the development of novel fluorescent probes. The ethynylphenyl group can be part of the chromophore system, and the amino group can be used to attach the probe to specific cellular targets. The thiourea unit itself can act as a recognition site for certain analytes. Such probes could be designed for applications in cellular imaging, allowing for the visualization of specific ions or molecules within living cells. nih.govuzh.ch

Table 2: Applications of Thiourea-Based Probes in Chemical Biology

| Probe Type | Analyte/Target | Application | Reference(s) |

| Triphenylamine-pyridinium-thiourea | Superoxide anion | Mitochondria-targeted imaging | nih.gov |

| Thiourea-based chemosensor | Hypochlorite | Bioimaging in cells and zebrafish | researchgate.net |

| Benzoxadiazole-thiourea dyes | Carboxylate-containing antibiotics | Molecularly imprinted polymer sensors | nih.gov |

| Thiourea-based fluorescent chemosensors | Metal ions (e.g., Hg2+) | Aqueous metal ion detection and cellular imaging | uzh.ch |

Addressing Challenges in Specificity, Efficacy, and Resistance Mechanisms

Despite the promise of thiourea-containing compounds, several challenges need to be addressed to translate them into effective therapeutic agents. A key issue is achieving high specificity for the desired biological target to minimize off-target effects and toxicity. nih.gov The structural flexibility of the thiourea linker can sometimes lead to binding with multiple targets. Rational drug design, aided by computational modeling and structural biology, is crucial for optimizing the structure of compounds like this compound to enhance their specificity. nih.gov

Efficacy is another critical factor. While many thiourea derivatives show potent activity in vitro, this does not always translate to in vivo efficacy due to poor pharmacokinetic properties, such as low solubility or rapid metabolism. The amino and ethynyl groups on this compound offer handles for modification to improve its drug-like properties.

The development of drug resistance is a major obstacle in the treatment of many diseases, including cancer and infectious diseases. nih.govnih.gov For thiourea-based drugs, resistance can emerge through various mechanisms, such as mutations in the target protein that prevent drug binding or increased expression of drug efflux pumps. nih.gov Strategies to overcome resistance include the development of next-generation inhibitors that can bind to mutated targets, the use of combination therapies, and the design of compounds that are not substrates for efflux pumps. nih.gov The potential of some thiourea derivatives to overcome multidrug resistance is a promising area for further investigation. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-(3-ethynylphenyl)thiourea, and how do reaction conditions influence yield?

- Methodology : Thiourea derivatives are typically synthesized via condensation of amines with thiocarbonyl reagents (e.g., thiophosgene or carbon disulfide). For this compound, start with 3-ethynylaniline and a suitable isothiocyanate or thiocarbonyl precursor. Optimize solvent (e.g., ethanol, DMF) and temperature (ambient to 80°C) to balance reactivity and stability of the ethynyl group. Purification via column chromatography is recommended .

- Key Variables : Excess thiocarbonyl reagent improves yield, but may require quenching to avoid side reactions. Ethynyl groups are sensitive to oxidation; use inert atmospheres if heating .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?

- Methodology :

- IR : Look for ν(N-H) at ~3100–3300 cm⁻¹ (amine/thiourea), ν(C≡C) at ~2100 cm⁻¹ (ethynyl), and ν(C=S) at ~1200–1250 cm⁻¹ .

- ¹H NMR : Ethynyl protons appear as a singlet at δ 2.5–3.5 ppm. Aromatic protons (3-ethynylphenyl) show splitting patterns consistent with substitution .

- ¹³C NMR : Thiourea carbonyl (C=S) resonates at ~170–180 ppm; ethynyl carbons at ~70–90 ppm .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology : Screen for antimicrobial (e.g., MIC against E. coli, S. aureus), antioxidant (DPPH/ABTS radical scavenging), and cytotoxicity (MTT assay on cancer cell lines). Thiourea derivatives often target mitochondrial membranes (ΔψM disruption) and induce apoptosis via Bcl-2/Bax pathways .

Advanced Research Questions

Q. How can DFT calculations optimize the molecular geometry and predict reactivity of this compound?

- Methodology : Use B3LYP/6-31G(d,p) for geometry optimization (Gaussian or similar software). Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare computed IR/NMR spectra with experimental data for validation .

- Example Table :

| Parameter | Value (DFT) | Experimental |

|---|---|---|

| C=S Bond Length (Å) | 1.68 | 1.67–1.70 |

| HOMO Energy (eV) | -5.2 | — |

Q. What docking strategies (e.g., AutoDock Vina) are effective for studying interactions with biological targets?

- Methodology :

Prepare the ligand (3D structure optimized via DFT) and receptor (e.g., Bcl-2, cytochrome P450).

Define a grid box around the active site. Use Lamarckian GA for conformational sampling.

Validate docking poses with MD simulations (AMBER/CHARMM). Prioritize compounds with low binding energy (ΔG ≤ -7 kcal/mol) .

Q. How do crystallographic tools (e.g., SHELX, ORTEP) resolve structural ambiguities in thiourea derivatives?

- Methodology : Collect single-crystal X-ray data. Use SHELX for structure solution (direct methods) and refinement. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding between thiourea N-H and ethynyl π-system) .

Q. How to address contradictions in reported biological activities of thiourea derivatives?

- Methodology :

- Data Analysis : Compare assay conditions (e.g., cell line specificity, thiourea concentration). For example, anti-cancer activity may vary due to mitochondrial membrane potential thresholds .

- Meta-Analysis : Use tools like RevMan to aggregate results across studies, highlighting variables like substituent effects (e.g., ethynyl vs. methyl groups) .

Methodological Challenges and Solutions

Q. Why does the ethynyl group complicate synthesis, and how can stability be improved?

- Challenge : Ethynyl groups are prone to oxidation and polymerization.

- Solutions : Use radical inhibitors (e.g., BHT) during synthesis. Store compounds under argon at -20°C. Replace ethynyl with stable bioisosteres (e.g., trifluoromethyl) if activity permits .

Q. What are the limitations of thiourea derivatives in drug development, and how can they be mitigated?

- Limitations : Low bioavailability, potential thyroid toxicity (per IARC reports).

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.